![molecular formula C20H21N5O4 B2488472 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1209607-14-6](/img/no-structure.png)
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
カタログ番号 B2488472
CAS番号:
1209607-14-6
分子量: 395.419
InChIキー: COMZLEBVOYLJAN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
- The Biginelli reaction was employed to synthesize LaSOM® 293, which belongs to the class of 3,4-dihydropyrimidinones (DHPMs). These compounds have been investigated for their pharmacological effects, particularly in anticancer drug development .
- Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .
Anticancer Research
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the pyrazole derivative, which is synthesized from 3-methyl-1H-pyrazole-5-carboxylic acid and 6-oxo-4-propyl-1,6-dihydropyrimidine-2-carboxylic acid. The second intermediate is the benzo[b][1,4]dioxine derivative, which is synthesized from 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "3-methyl-1H-pyrazole-5-carboxylic acid", "6-oxo-4-propyl-1,6-dihydropyrimidine-2-carboxylic acid", "2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid", "coupling reagents (e.g. EDC, HOBt, DIPEA)", "solvents (e.g. DMF, DCM, EtOAc)" ], "Reaction": [ "Synthesis of pyrazole intermediate: 3-methyl-1H-pyrazole-5-carboxylic acid is reacted with 6-oxo-4-propyl-1,6-dihydropyrimidine-2-carboxylic acid in the presence of coupling reagents (e.g. EDC, HOBt, DIPEA) and a suitable solvent (e.g. DMF, DCM, EtOAc) to form the pyrazole intermediate.", "Synthesis of benzo[b][1,4]dioxine intermediate: 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is reacted with coupling reagents (e.g. EDC, HOBt, DIPEA) and a suitable solvent (e.g. DMF, DCM, EtOAc) to form the benzo[b][1,4]dioxine intermediate.", "Coupling of intermediates: The pyrazole and benzo[b][1,4]dioxine intermediates are coupled using standard peptide coupling reagents (e.g. EDC, HOBt, DIPEA) and a suitable solvent (e.g. DMF, DCM, EtOAc) to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide." ] } | |
CAS番号 |
1209607-14-6 |
製品名 |
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
分子式 |
C20H21N5O4 |
分子量 |
395.419 |
IUPAC名 |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C20H21N5O4/c1-3-6-13-10-18(26)23-20(21-13)25-17(9-12(2)24-25)22-19(27)16-11-28-14-7-4-5-8-15(14)29-16/h4-5,7-10,16H,3,6,11H2,1-2H3,(H,22,27)(H,21,23,26) |
InChIキー |
COMZLEBVOYLJAN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3COC4=CC=CC=C4O3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された